REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[NH2:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[C:16]([CH2:21][C:22](=N)O)([O:18][CH2:19][CH3:20])=[O:17]>C(O)C>[CH2:19]([O:18][C:16]([CH2:21][C:22]1[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N:14]=1)=[O:17])[CH3:20] |f:1.2|
|
Name
|
|
Quantity
|
55.27 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=C(C=CC=C1)N
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Name
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carboethoxyacetimidate hydrochloride
|
Quantity
|
58.7 g
|
Type
|
reactant
|
Smiles
|
Cl.C(=O)(OCC)CC(O)=N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The separated ammonium chloride is filtered from the hot solution
|
Type
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CUSTOM
|
Details
|
The filtrate is evaporated to a syrup which
|
Type
|
WASH
|
Details
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washed twice with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After drying (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the chloroform is evaporated
|
Type
|
ADDITION
|
Details
|
ligroin is added
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from ligroine
|
Type
|
CUSTOM
|
Details
|
to give 50.3g (59.8%)
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)CC1=NC2=C(N1C1=CC=CC=C1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |